1-[(2-Chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione
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Description
The compound “1-[(2-Chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione” is a pyrazine derivative. Pyrazines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms. They are part of a broader class of compounds known as diazines . Pyrazines and their derivatives are known to possess a wide range of pharmacological activities .
Molecular Structure Analysis
The compound contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms. It also contains a benzodioxin group, which is a type of ether that consists of a benzene ring fused to a dioxin ring .Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
1-[(2-Chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione and its derivatives have shown potential in antimicrobial and anti-inflammatory applications. For instance, a study by Kendre, Landge, and Bhusare (2015) synthesized a series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, including compounds similar to the mentioned chemical, and evaluated their antibacterial, antifungal, and anti-inflammatory activities (Kendre, Landge, & Bhusare, 2015).
Antitumor Activity
Research by Liu, Zhao, and Lu (2020) indicates the potential of related pyrazolo[1,5-a]pyrimidine derivatives in cancer treatment. They synthesized a compound with structural similarities and observed significant inhibition against human lung adenocarcinoma and gastric cancer cell lines, suggesting promising anticancer activities (Liu, Zhao, & Lu, 2020).
Synthesis and Characterization
The synthesis and characterization of similar compounds are crucial for their application in scientific research. Naveen et al. (2018) synthesized a compound with a similar structure and characterized it using various techniques such as NMR, mass spectral analysis, and single-crystal X-ray diffraction studies. This type of research contributes to a better understanding of the structural and chemical properties of these compounds (Naveen, Kumara, Kumar, Kumar, & Lokanath, 2018).
Biological Activity Studies
The biological activity of pyrazine derivatives, similar to the compound , is a significant area of research. For instance, studies by Modi et al. (2011) on substituted Mannich Bases of Pyrazolo[1, 2-A][1,2,4,6]-Tetrazepine-3,7-Dione Ring System, including similar compounds, revealed antimicrobial and antifungal activity. Such studies contribute to understanding the biological effects and potential applications of these compounds (Modi, Parikh, Marvaniya, & Sen, 2011).
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds using derivatives of this compound is another area of research. Studies like those by Jat et al. (2006) explore the synthesis of pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives, providing insights into the diverse chemical reactions and potential applications of these compounds (Jat, Salvi, Talesara, & Joshi, 2006).
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c20-15-4-2-1-3-13(15)12-21-7-8-22(19(24)18(21)23)14-5-6-16-17(11-14)26-10-9-25-16/h1-8,11H,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGASWHGONXMKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C=CN(C(=O)C3=O)CC4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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